1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one
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Overview
Description
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with dimethyl groups and a propanone moiety attached to a methylsulfanyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with 2-(methylsulfanyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as thiolates or amines replace the sulfur atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with biomolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular functions and physiological responses, making it a valuable compound for studying biological mechanisms.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)-2-propanone: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)-2-(ethylsulfanyl)propan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-11(7-9(8)2)12(13)10(3)14-4/h5-7,10H,1-4H3 |
InChI Key |
JAKZOVFSRDALSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)SC)C |
Origin of Product |
United States |
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